3-(2,2-Difluoroethoxy)pyridin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 3-(2,2-Difluoroethoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2,2-difluoroethanol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,2-difluoroethanol is replaced by the amine group of 2-aminopyridine .
Chemical Reactions Analysis
3-(2,2-Difluoroethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Scientific Research Applications
3-(2,2-Difluoroethoxy)pyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The presence of the 2,2-difluoroethoxy group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(2,2-Difluoroethoxy)pyridin-2-amine can be compared with other fluorinated pyridine derivatives, such as:
2-(2,2-Difluoroethoxy)pyridin-3-amine: This compound has a similar structure but differs in the position of the amine group on the pyridine ring.
3-(Benzyloxy)pyridin-2-amine: This compound has a benzyloxy group instead of a difluoroethoxy group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-6(9)4-12-5-2-1-3-11-7(5)10/h1-3,6H,4H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFZFHQLJXAEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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